molecular formula C9H16F3NO B2584302 2-[6-(Trifluoromethyl)oxan-2-yl]propan-1-amine CAS No. 2248325-26-8

2-[6-(Trifluoromethyl)oxan-2-yl]propan-1-amine

Cat. No. B2584302
CAS RN: 2248325-26-8
M. Wt: 211.228
InChI Key: MBUOJGGRKZNMJF-UHFFFAOYSA-N
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Description

2-[6-(Trifluoromethyl)oxan-2-yl]propan-1-amine, also known as TFOB, is a chemical compound that has gained considerable attention in the scientific research community due to its unique properties. TFOB is a member of the oxadiazinane family and has been found to exhibit a range of biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of 2-[6-(Trifluoromethyl)oxan-2-yl]propan-1-amine is not well understood. However, it is believed that 2-[6-(Trifluoromethyl)oxan-2-yl]propan-1-amine acts as an agonist for certain receptors in the body, particularly the GABA-A receptor. This receptor is involved in the regulation of neurotransmitter activity in the brain and is the target of many drugs used to treat anxiety and other neurological disorders.
Biochemical and Physiological Effects:
2-[6-(Trifluoromethyl)oxan-2-yl]propan-1-amine has been found to exhibit a range of biochemical and physiological effects. It has been shown to have anxiolytic and sedative properties, making it a potential candidate for the treatment of anxiety and other neurological disorders. 2-[6-(Trifluoromethyl)oxan-2-yl]propan-1-amine has also been found to have anticonvulsant properties, making it a potential candidate for the treatment of epilepsy.

Advantages and Limitations for Lab Experiments

2-[6-(Trifluoromethyl)oxan-2-yl]propan-1-amine has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in large quantities. It is also a relatively inexpensive compound, making it an attractive option for researchers working with limited budgets. However, 2-[6-(Trifluoromethyl)oxan-2-yl]propan-1-amine has some limitations for use in lab experiments. It has a short half-life, which means that it needs to be administered frequently to maintain its effects. It also has a narrow therapeutic window, which means that it can be toxic at high doses.

Future Directions

There are several future directions for research on 2-[6-(Trifluoromethyl)oxan-2-yl]propan-1-amine. One area of interest is the development of new drugs that target the GABA-A receptor using 2-[6-(Trifluoromethyl)oxan-2-yl]propan-1-amine as a starting material. Another area of interest is the exploration of the potential therapeutic applications of 2-[6-(Trifluoromethyl)oxan-2-yl]propan-1-amine in the treatment of anxiety and other neurological disorders. Finally, there is a need for further research into the mechanism of action of 2-[6-(Trifluoromethyl)oxan-2-yl]propan-1-amine to better understand its effects on the body.

Synthesis Methods

The synthesis of 2-[6-(Trifluoromethyl)oxan-2-yl]propan-1-amine is a complex process that involves multiple steps. The first step involves the reaction of 2-amino-2-methylpropanol with trifluoroacetaldehyde diethyl acetal to form the intermediate compound, 2-amino-2-(trifluoromethyl)propan-1-ol. This intermediate is then reacted with glyoxylic acid to form the final product, 2-[6-(Trifluoromethyl)oxan-2-yl]propan-1-amine.

Scientific Research Applications

2-[6-(Trifluoromethyl)oxan-2-yl]propan-1-amine has been found to have a range of scientific research applications. It has been used extensively in the field of medicinal chemistry to develop new drugs that target specific receptors in the body. 2-[6-(Trifluoromethyl)oxan-2-yl]propan-1-amine has also been used as a starting material for the synthesis of other compounds that have potential therapeutic applications.

properties

IUPAC Name

2-[6-(trifluoromethyl)oxan-2-yl]propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16F3NO/c1-6(5-13)7-3-2-4-8(14-7)9(10,11)12/h6-8H,2-5,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBUOJGGRKZNMJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)C1CCCC(O1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[6-(Trifluoromethyl)oxan-2-yl]propan-1-amine

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